5-(Aminomethyl)oxolan-2-one hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(aminomethyl)oxolan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-3-4-1-2-5(7)8-4;/h4H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQTHLPJQCRQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203196-68-3 | |
| Record name | 5-(aminomethyl)oxolan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational Scientific Context and Research Trajectory
Strategic Positioning within Contemporary Chemical Research
The study of 5-(Aminomethyl)oxolan-2-one hydrochloride is driven by the well-established significance of its constituent chemical functionalities. The compound merges a stable heterocyclic scaffold with a reactive primary amine, making it a versatile building block in synthetic chemistry and a molecule of interest for potential biological activity.
This compound is an organic salt. Its structure is characterized by a central five-membered heterocyclic ring known as oxolan-2-one, or more commonly, γ-butyrolactone (GBL). np-mrd.org This lactone (a cyclic ester) features an aminomethyl group (–CH₂NH₂) attached at the 5-position, which is the carbon atom adjacent to the ring's oxygen atom. The hydrochloride designation indicates that the basic aminomethyl group has formed a salt with hydrochloric acid, a common practice to enhance the compound's stability and aqueous solubility.
The GBL moiety is a privileged structure in chemistry, appearing in numerous natural products and pharmacologically active molecules. nih.govnih.gov The aminomethyl group provides a primary amine that can serve as a key site for further chemical modifications or as a pharmacophore for interacting with biological targets.
Table 1: Chemical and Structural Attributes of 5-(Aminomethyl)oxolan-2-one (Note: Data for the hydrochloride salt is estimated based on the base compound)
| Attribute | Value |
| IUPAC Name | 5-(aminomethyl)oxolan-2-one;hydrochloride |
| Molecular Formula | C₅H₁₀ClNO₂ |
| Core Scaffold | Oxolan-2-one (γ-Butyrolactone) |
| Key Functional Groups | Lactone, Primary Amine (as hydrochloride salt) |
| Canonical SMILES | C1C(C(=O)OC1)CN.Cl |
The academic interest in this compound stems from the proven track record of its core components. The γ-butyrolactone scaffold is present in a wide array of FDA-approved drugs with diverse applications, including diuretics, anticancer agents, and treatments for heart disease. nih.gov This extensive history validates the GBL ring as a biologically compatible and effective framework for drug design.
Furthermore, the introduction of an aminomethyl group onto this scaffold creates a molecule that can be investigated for several reasons:
Medicinal Chemistry Analogues: Its structure mimics portions of key neurotransmitters like GABA (γ-aminobutyric acid), suggesting potential applications in neuroscience. Some substituted γ-butyrolactones have been investigated for anticonvulsant and analgesic properties. derpharmachemica.com
Synthetic Building Block: The primary amine is a versatile chemical handle, allowing the molecule to be used as a synthon for constructing more complex molecules, including polymers and novel pharmaceutical candidates.
Bioisosteric Replacement: In drug design, replacing or adding functional groups is a common strategy to enhance efficacy or alter properties. The aminomethyl group on the GBL core provides a new vector for chemical exploration compared to previously studied GBL derivatives. mdpi.com
Historical Perspective on Related Oxolane and Aminomethyl Compounds
The scientific foundation for investigating this compound is built upon decades of research into the synthesis and application of its parent structures.
The synthesis of the oxolan-2-one (γ-butyrolactone) ring is a well-established area of organic chemistry. nih.gov Early methods often relied on the lactonization of γ-hydroxycarboxylic acids. Over time, a variety of more efficient and scalable methods have been developed, reflecting broader trends in synthetic chemistry. acs.org
Table 2: Selected Synthetic Approaches to the Oxolan-2-one Scaffold
| Synthetic Method | Description | Era of Development |
| Intramolecular Cyclization | The lactonization of γ-hydroxy acids or γ-halo acids is a classic and direct method for forming the GBL ring. | Early- to Mid-20th Century |
| Oxidation of Diols/Ethers | Oxidation of 1,4-butanediol (B3395766) or tetrahydrofuran (B95107) (THF) provides a direct route from commodity chemicals. | Mid-20th Century |
| Catalytic Hydrogenation | The hydrogenation of maleic anhydride (B1165640) or succinic anhydride over metal catalysts (e.g., Ni, Cu) is a major industrial route. | Late 20th Century |
| Modern Catalytic Methods | Recent advances include chemoenzymatic routes and transition-metal-catalyzed reactions, such as the oxidative lactonization of alkenoic acids, offering high stereoselectivity and greener reaction conditions. researchgate.net | 21st Century |
The continuous development of these synthetic routes has made the GBL scaffold readily accessible, encouraging its use in a wide range of chemical research. iipseries.org
The aminomethyl group is a common feature in biologically active cyclic compounds, where it often plays a crucial role in binding to receptors or enzymes. The study of such molecules provides a strong precedent for the investigation of this compound. Cyclic peptides and alkaloids containing various amine functionalities have shown a vast range of biological activities, including antimicrobial, antitumor, and immunosuppressive effects. nih.govopenmedicinalchemistryjournal.com
For example, research into aminomethyl-substituted cyclic imides, such as derivatives of pyrrolidinedione and imidazolidinedione, was undertaken to evaluate their potential as anticonvulsant agents by mimicking the neurotransmitter GABA. Similarly, proline-based cyclic dipeptides are noted for their conformational rigidity and neuroprotective properties, highlighting the importance of cyclic scaffolds containing amino groups. mdpi.com The established bioactivity of these related structures provides a compelling argument for the continued exploration of novel aminomethyl-containing heterocycles like the one discussed herein.
Advanced Synthetic Methodologies and Total Synthesis Strategies
Convergent and Divergent Synthetic Pathways to the Core Structure
The construction of the 5-(aminomethyl)oxolan-2-one core can be approached through various synthetic pathways that allow for either the early or late-stage introduction of key functional groups. These strategies are pivotal in creating structural diversity for chemical and biological screening.
Achieving stereochemical control during the formation of the substituted oxolane ring is critical for accessing specific, biologically active stereoisomers. Several methodologies have been developed to address this challenge.
One effective strategy is the diastereoselective aminolactonization of γ,δ-unsaturated carboxylic acids. An auto-catalytic domino reaction, which is presumed to proceed through an aza-Michael reaction, proton transfer, and subsequent lactonization, can furnish α-(aminomethyl)-γ-butyrolactones with excellent diastereoselectivity and in nearly quantitative yields without the need for an external catalyst. rsc.org
Another powerful method involves the rhodium-catalyzed oxyamination of alkenes. acs.org This approach allows for the mild, one-pot synthesis of N-H unprotected amino γ-lactones from a range of alkenyl carboxylic acids. The process occurs through a sequential intermolecular, stereospecific olefin aziridination, which is followed by an intramolecular ring-opening of the aziridine (B145994) by the carboxylic acid moiety. acs.org This method provides a direct route to the core structure with defined stereochemistry.
Furthermore, stereoselective intramolecular Michael additions have been employed to incorporate the α-amino group onto the γ-lactone moiety. nih.gov This strategy is central to creating a suitably oriented C-21 α-amino group on the γ-lactone moiety in the synthesis of macrolide antibiotics, demonstrating its utility in complex molecular scaffolds. nih.gov
| Method | Key Transformation | Stereochemical Control | Reference |
| Catalyst-Free Aminolactonization | Domino aza-Michael/lactonization | High diastereoselectivity | rsc.org |
| Rh-Catalyzed Oxyamination | Alkene aziridination & intramolecular ring-opening | Stereospecific | acs.org |
| Intramolecular Michael Addition | Conjugate addition of an amine | Stereoselective | nih.gov |
The Mannich reaction is a classic and highly effective method for forming β-amino carbonyl compounds, making it a cornerstone for introducing the aminomethyl group. In this context, a pre-formed γ-butyrolactone can serve as the component with an active hydrogen, reacting with an aldehyde (such as formaldehyde) and an amine in a three-component reaction to install the aminomethyl group at the α-position. A variation involves the Mannich aminomethylation of terminal alkynes, which has been successfully applied to 5-substituted-3-(prop-2-ynyl)dihydrofuran-2(3H)-ones, working well with various secondary amines to yield the desired products. researchgate.net
Michael addition represents another robust strategy. Aminated α-methylene-γ-butyrolactones can be readily synthesized through the Michael addition of amines to an exocyclic double bond at the α-position of the lactone ring. nih.gov This approach offers facile control over diastereoisomerism and is economically viable. nih.gov
| Reaction Type | Substrate | Reagents | Key Feature | Reference |
| Mannich Reaction | 5-substituted-3-(prop-2-ynyl)dihydrofuran-2(3H)-one | Paraformaldehyde, Secondary Amine, CuCl | Direct aminomethylation of a terminal alkyne | researchgate.net |
| Michael Addition | α-Methylene-γ-butyrolactone | Various Amines | Controlled introduction of the amino group at the α-position | nih.gov |
Functional Group Transformations and Derivatization Routes
Once the core 5-(aminomethyl)oxolan-2-one scaffold is synthesized, its bifunctional nature—possessing both a primary amine and a lactone ring—allows for extensive derivatization.
The primary amine of the aminomethyl group is a versatile site for modification. It readily undergoes nucleophilic substitution and condensation reactions to generate a wide array of derivatives.
N-acylation is a common transformation used to introduce various aryl and heteroaryl side chains. For instance, HBTU-mediated amidation provides an efficient means to couple carboxylic acids to the amino group, a technique used in the synthesis of novel macrolide antibiotics. nih.gov Similarly, the amine can be reacted with acyl chlorides or anhydrides to form amides. Condensation with aldehydes or ketones can yield Schiff bases, which can be subsequently reduced to form secondary amines. These reactions are fundamental in structure-activity relationship (SAR) studies.
| Reaction Type | Reagents | Functional Group Formed | Application Example | Reference |
| N-Acylation (Amidation) | Carboxylic Acid, HBTU | Amide | Synthesis of macrolide antibiotic analogs | nih.gov |
| Alkylation | Alkyl Halide | Secondary or Tertiary Amine | General diversification of amine functionality | organic-chemistry.org |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary Amine | Introduction of diverse alkyl substituents | nih.gov |
The lactone ring itself is susceptible to various transformations, most notably ring-opening reactions initiated by nucleophiles. This reactivity provides a pathway to linear, bifunctional compounds.
Under basic conditions, such as heating with sodium hydroxide, the lactone undergoes hydrolysis to yield the corresponding γ-hydroxy-β-(aminomethyl)carboxylic acid. wikipedia.org Similarly, reaction with amines (aminolysis) or hydrazines (hydrazinolysis) can open the ring to form the corresponding amides or hydrazides, respectively. nih.gov In acidic alcoholic solutions, the lactone can react to form the corresponding ester of the γ-hydroxy acid. tus.ie These ring-opened products offer new points for further chemical modification. While ring-opening is the most common reaction, selective functionalization at other positions on the lactone ring, such as α- or β-carbon atoms, can also be achieved, often requiring the use of protecting groups and carefully controlled reaction conditions.
| Reaction | Nucleophile | Product Class | Reference |
| Hydrolysis | Hydroxide (e.g., NaOH) | γ-Hydroxy Carboxylic Acid | wikipedia.org |
| Aminolysis | Primary or Secondary Amine | γ-Hydroxy Amide | nih.gov |
| Alcoholysis | Alcohol (acid-catalyzed) | γ-Hydroxy Ester | tus.ie |
| Hydrazinolysis | Hydrazine | γ-Hydroxy Hydrazide | nih.gov |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them invaluable for synthesizing analogs of the core structure. libretexts.org Reactions such as the Suzuki, Heck, and Negishi couplings have had a major impact on synthetic organic chemistry, particularly in the pharmaceutical industry, due to their mild reaction conditions and tolerance of a wide range of functional groups. nobelprize.orglibretexts.org
To apply these methods to the 5-(aminomethyl)oxolan-2-one scaffold, a suitable functional handle, such as a halide or triflate, must be present on the molecule. This handle could be incorporated into a precursor molecule before lactonization or introduced onto the lactone ring itself or one of its substituents. For example, an aryl halide substituent could be introduced via N-acylation of the aminomethyl group with a halobenzoic acid. A subsequent Suzuki coupling with a boronic acid could then be used to form a biaryl structure. libretexts.org The versatility of these reactions allows for the late-stage introduction of complex molecular fragments, greatly expanding the chemical space that can be explored for analog synthesis.
The general mechanism for these reactions involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation with an organometallic reagent (e.g., organoboron in Suzuki coupling), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nobelprize.orglibretexts.org
| Reaction Name | Coupling Partners | Bond Formed | Key Feature | Reference |
| Suzuki Coupling | Organohalide + Organoboron Compound | C-C | Utilizes a base; tolerant of many functional groups | libretexts.org |
| Heck Reaction | Alkene + Organohalide | C-C | Forms a substituted alkene | nobelprize.org |
| Negishi Coupling | Organohalide + Organozinc Compound | C-C | Highly reactive; mild conditions | nobelprize.org |
| Buchwald-Hartwig Amination | Organohalide + Amine | C-N | Forms aryl amines | libretexts.org |
Novel Catalytic Systems and Green Chemistry Principles in the Synthesis of 5-(Aminomethyl)oxolan-2-one hydrochloride
Development of Efficient Catalytic Protocols for Synthesis
While direct catalytic syntheses of this compound are not extensively documented, several analogous catalytic strategies for the formation of similar structures highlight potential pathways. These can be broadly categorized into methods for constructing the aminomethyl-lactone core and methods for introducing the aminomethyl group onto a pre-existing lactone ring.
One promising avenue involves the catalytic hydrogenation of a nitrile precursor, specifically (2-oxo-tetrahydrofuran-5-yl)acetonitrile. The catalytic reduction of nitriles to primary amines is a well-established and highly efficient transformation. rsc.org Various heterogeneous catalysts, such as those based on nickel (e.g., Raney nickel), cobalt, palladium, or platinum, are effective for this conversion. rsc.orgfrontiersin.org The reaction is typically carried out under a hydrogen atmosphere, and the choice of catalyst and reaction conditions can be optimized to ensure high selectivity for the primary amine, minimizing the formation of secondary and tertiary amine byproducts. rsc.orgfrontiersin.org
Another potential catalytic route is the reductive amination of a suitable aldehyde-substituted lactone, such as 5-formyloxolan-2-one. This process would involve the reaction of the aldehyde with ammonia (B1221849) in the presence of a reducing agent and a catalyst. Bifunctional catalysts, for instance, those containing both acidic sites to facilitate imine formation and metallic sites for hydrogenation, could be particularly effective. For example, systems like CuNiAlOx have been shown to be highly efficient in the one-pot conversion of 5-(hydroxymethyl)furfural to 2,5-bis(aminomethyl)furan, demonstrating the potential for catalytic reductive amination in related heterocyclic systems. rsc.orgresearchgate.net
Furthermore, organocatalysis presents a powerful tool for the asymmetric synthesis of substituted γ-butyrolactones. nih.gov Chiral organocatalysts could be employed in Michael additions or other C-C bond-forming reactions to construct the lactone ring with the desired stereochemistry at the C5 position, starting from acyclic precursors. While this has been demonstrated for various substituted butyrolactones, its specific application to a precursor of 5-(aminomethyl)oxolan-2-one would be a novel extension of this methodology.
The table below summarizes potential catalytic approaches based on analogous transformations.
| Catalytic Approach | Precursor | Catalyst Examples | Key Advantages |
| Nitrile Hydrogenation | (2-oxo-tetrahydrofuran-5-yl)acetonitrile | Raney Ni, Pd/C, Rh/Al2O3 | High efficiency, well-established methodology. |
| Reductive Amination | 5-formyloxolan-2-one | Ni, Co, Ru, Pd catalysts with NH3 | Direct introduction of the amine group. |
| Organocatalytic Cyclization | Acyclic nitro-alcohols or aldehydes | Chiral amines, phosphines | High enantioselectivity, metal-free. nih.gov |
Implementation of Environmentally Benign Synthetic Practices
The principles of green chemistry are central to the development of modern synthetic routes. For this compound, this involves considering the use of renewable feedstocks, atom-economical reactions, and the reduction of hazardous waste.
A significant advancement in this area is the development of catalyst-free synthetic methods, which inherently reduce the environmental burden associated with catalyst synthesis, use, and disposal. A noteworthy example is the diastereoselective synthesis of α-(aminomethyl)-γ-butyrolactones through a catalyst-free aminolactonization. nih.govrsc.org This type of domino reaction, which may involve an aza-Michael reaction followed by proton transfer and lactonization, can proceed in high yields and with excellent stereocontrol, representing a highly atom-economical and green approach. nih.govrsc.org
The use of renewable starting materials is another cornerstone of green chemistry. Gamma-butyrolactone (GBL), the parent structure of the target molecule, can be synthesized from biomass-derived precursors such as furfural (B47365). rsc.orgnih.govresearchgate.net For instance, a two-step process involving the oxidation of furfural to 2(5H)-furanone followed by selective hydrogenation can yield GBL. rsc.org The hydrogenation step can be performed using efficient and recyclable heterogeneous catalysts like palladium supported on humin-derived activated carbon (Pd/HAC). nih.gov Basing the synthesis of this compound on such a renewable platform would significantly improve its environmental profile.
Biocatalysis also offers a powerful green alternative for the synthesis of chiral molecules. Enzymes can operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exquisite chemo-, regio-, and enantioselectivity. researchgate.netnih.gov While a direct biocatalytic route to this compound has not been reported, the potential exists for using enzymes such as transaminases to introduce the amino group onto a suitable keto-lactone precursor, or for employing hydrolases in the kinetic resolution of a racemic mixture. The development of such biocatalytic steps would align with the principles of green chemistry by reducing the need for harsh reagents and organic solvents.
The following table outlines key green chemistry practices and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Renewable Feedstocks | Synthesis from biomass-derived furfural. rsc.orgnih.govresearchgate.net | Reduced reliance on fossil fuels, lower carbon footprint. |
| Atom Economy | Catalyst-free domino reactions (aminolactonization). nih.govrsc.org | High efficiency, minimal waste generation. |
| Use of Safer Solvents | Employing aqueous media or green solvents like ethanol. | Reduced environmental pollution and worker exposure. |
| Catalysis | Use of recyclable heterogeneous or biocatalysts. nih.govnih.gov | Minimized waste, potential for continuous processing. |
Chemical Reactivity and Elucidation of Reaction Mechanisms
Investigations into Intramemolecular and Intermolecular Reactions
The structure of 5-(Aminomethyl)oxolan-2-one hydrochloride, featuring both a nucleophilic amino group and an electrophilic lactone carbonyl carbon, suggests a potential for a variety of intramolecular and intermolecular reactions.
Cyclization and Ring-Expansion Studies
Currently, there are no specific studies in the scientific literature detailing the cyclization or ring-expansion reactions of this compound. However, based on general principles of organic chemistry, some potential reactions can be postulated.
Intramolecular cyclization could theoretically occur under certain conditions. For instance, upon deprotonation of the amine hydrochloride to the free amine, the primary amine could act as a nucleophile. While an attack on the carbonyl carbon of the lactone would lead to a strained four-membered ring, which is generally unfavorable, other more complex cyclization pathways might be possible under specific catalytic conditions.
Ring-expansion reactions of γ-butyrolactones are not common but can be induced under specific synthetic protocols, often involving rearrangements. For 5-(Aminomethyl)oxolan-2-one, such a reaction would likely require specific reagents to facilitate bond cleavage and rearrangement of the lactone ring. Without experimental data, any proposed mechanism for ring expansion remains speculative.
Dimerization and Oligomerization Pathways
No published research has been found that investigates the dimerization or oligomerization of this compound. In theory, intermolecular reactions could lead to dimers or larger oligomers. One plausible pathway would involve the nucleophilic attack of the free amine of one molecule onto the lactone carbonyl of another. This would result in an amide linkage and the opening of the lactone ring, forming a dimer. This process could potentially continue to form oligomers or polymers.
The general reaction of γ-butyrolactone under basic conditions involves hydrolysis to form γ-hydroxybutyrate. wikipedia.org In the presence of an amine, this could lead to amide formation. The stability of the lactone ring is a key factor, as it is known to be stable at neutral pH but susceptible to hydrolysis under basic or, more slowly, acidic conditions. nih.gov
Table 1: Postulated Intermolecular Reactions of 5-(Aminomethyl)oxolan-2-one
| Reactant A | Reactant B | Potential Product | Reaction Type | Conditions (Theoretical) |
| 5-(Aminomethyl)oxolan-2-one (free amine) | 5-(Aminomethyl)oxolan-2-one (free amine) | Dimer with amide linkage | Amidation/Ring-opening | Basic or neutral conditions, heat |
| 5-(Aminomethyl)oxolan-2-one (free amine) | 5-(Aminomethyl)oxolan-2-one (free amine) | Oligomer/Polymer | Polycondensation | Prolonged heating, catalyst |
Note: This table is based on theoretical possibilities and not on experimental results.
Acid-Base Chemistry and Salt Formation Dynamics
The acid-base properties of this compound are determined by the primary ammonium (B1175870) group and the potential for hydrolysis of the lactone ring under different pH conditions.
Protonation States and pKa Determination
There is no experimentally determined pKa value for this compound in the available literature. The pKa of the ammonium group is a critical parameter that dictates the equilibrium between the protonated (ammonium) and deprotonated (free amine) forms of the molecule.
The pKa value can be estimated by considering similar structures. For example, simple primary alkyl ammonium ions typically have pKa values in the range of 9 to 11. The presence of the electron-withdrawing lactone moiety could potentially lower the pKa of the aminomethyl group to some extent. The determination of the precise pKa value would require experimental methods such as potentiometric titration or spectrophotometry.
Table 2: Estimated pKa and Protonation States
| pH Range | Dominant Species | Functional Group State |
| < pKa (estimated ~9-10) | This compound | -CH₂-NH₃⁺ (Ammonium) |
| > pKa (estimated ~9-10) | 5-(Aminomethyl)oxolan-2-one (free amine) | -CH₂-NH₂ (Amino) |
Note: The pKa value is an estimation and has not been experimentally verified.
Stability and Reactivity in Varying pH Environments
The stability of this compound is expected to be highly dependent on the pH of the environment.
Acidic pH: In acidic solutions, the amine group will be protonated as the ammonium salt, which is the form of the hydrochloride salt. The lactone ring is generally more stable in acidic conditions compared to basic conditions, although slow hydrolysis to form the corresponding γ-hydroxy carboxylic acid can occur, especially at elevated temperatures. nih.gov Studies on the parent compound, γ-butyrolactone, show that it is slowly hydrolyzed by acids. nih.gov
Neutral pH: At neutral pH, the compound will exist predominantly as the ammonium salt. The lactone ring is relatively stable at pH 7. nih.gov
Basic pH: In basic solutions (pH > pKa), the ammonium group will be deprotonated to the free primary amine. This free amine can then act as a nucleophile. Furthermore, the lactone ring is susceptible to rapid base-catalyzed hydrolysis. wikipedia.org This would lead to the opening of the ring to form the corresponding γ-hydroxy-amino acid salt. This reaction is a common characteristic of lactones. wikipedia.org
Table 3: Predicted Stability of this compound at Different pH
| pH Environment | Expected Stability of Lactone Ring | State of Aminomethyl Group | Potential Reactions |
| Strongly Acidic (pH < 2) | Relatively stable, slow hydrolysis possible | Protonated (-NH₃⁺) | Slow ring-opening hydrolysis |
| Neutral (pH ~7) | Stable | Protonated (-NH₃⁺) | Minimal reactivity |
| Basic (pH > 10) | Unstable, rapid hydrolysis | Deprotonated (-NH₂) | Rapid ring-opening hydrolysis, potential for intermolecular amidation |
Note: This table represents predicted behavior based on the known chemistry of γ-butyrolactones and primary amines.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Systematic Structural Modifications and Their Effect on Bioactivity Profiles
The biological activity of compounds based on the 5-(Aminomethyl)oxolan-2-one scaffold is highly dependent on the nature and placement of various substituents, as well as the stereochemistry of the molecule.
Exploration of Substituent Effects on the Oxolane Ring System
The oxolane-2-one (or γ-butyrolactone) ring is a prevalent scaffold in biologically active molecules, and its substitution pattern is a key determinant of activity. nih.gov Modifications at positions other than C5, where the aminomethyl group is located, can significantly modulate potency and target specificity.
Research into γ-hydroxymethyl-γ-butyrolactone (HGL) analogues, which share the core lactone ring, has demonstrated that the nature of acyl chains attached to the C5 hydroxymethyl group critically influences binding affinity for Protein Kinase C (PKC) C1 domains. nih.gov Shorter, saturated acyl chains tend to confer stronger binding. For instance, a derivative with a C4:0 acyl chain (Butyryl) shows a dissociation constant (Kd) of 1.1 µM, indicating significantly stronger binding than a C18:1 (Oleoyl) derivative (Kd = 19.0 µM). nih.gov This suggests that steric bulk and chain flexibility around the lactone ring are important factors for molecular recognition at the target site.
Table 1: Effect of Acyl-Chain Substituents on Binding Affinity of HGL Analogues to PKC C1a Domain
| Compound (HGL Analogue) | Acyl-Chain Substituent | Dissociation Constant (Kd), µM |
|---|---|---|
| HGL-Butyryl | C4:0 | 1.1 |
| HGL-Hexanoyl | C6:0 | 2.9 |
| HGL-Octanoyl | C8:0 | 4.2 |
| HGL-Oleoyl | C18:1 | 19.0 |
Data sourced from a study on γ-hydroxymethyl-γ-butyrolactone analogues and their interaction with Protein Kinase C C1 domains. nih.gov
Positional and Stereochemical Isomerism of the Aminomethyl Group
The position of the aminomethyl group on the oxolane ring is a critical factor influencing bioactivity. While the title compound features substitution at the C5 position, studies on α-(aminomethyl)-γ-butyrolactones (substitution at the C2 position) reveal distinct biological profiles. These positional isomers have shown promising anti-pancreatic cancer activity. nih.gov The nature of the amine itself also plays a significant role; for example, a dimethylamine-substituted analogue demonstrated superior cell growth inhibition in the MIA PaCa-2 pancreatic cancer cell line compared to a piperidine (B6355638) analogue. nih.gov
Stereochemistry is fundamentally important to the biological activity of such chiral molecules. nih.gov For γ-butyrolactones that act as signaling molecules in bacteria, the absolute configuration at C3 is crucial for recognition by their cognate receptors. researchgate.net Similarly, for strigolactone analogues, which also contain a butenolide ring, derivatives with an R-configured butenolide moiety at the C2' position exhibit enhanced biological activity. researchgate.net In the development of aminated α-methylene-γ-butyrolactones, facile control over the diastereoisomerism was found to be essential for optimizing anti-cancer effects. nih.gov This underscores the principle that stereoselective synthesis is paramount in designing potent analogues based on the oxolan-2-one scaffold.
Table 2: Effect of Amine Substituent on an Isomeric α-(Aminomethyl)-γ-butyrolactone Scaffold
| Amine Substituent | % Cell Growth Inhibition (MIA PaCa-2 Cells at 10 µM) |
|---|---|
| Dimethylamine | 72% |
| Diethylamine | 59% |
| Piperidine | 51% |
| Morpholine | 68% |
Data derived from studies on synthetic α-(aminomethyl)-γ-butyrolactones against pancreatic cancer cell lines. nih.gov
Design and Synthesis of Advanced Structural Analogs and Bioisosteres
Rational drug design often involves modifying the core scaffold of a lead compound to improve its pharmacological properties. This can be achieved by synthesizing structural analogs or replacing key functional groups with bioisosteres—substituents that retain similar biological activity.
Oxazolidinone Analogs with Aminomethyl Moieties
Oxazolidinones are a clinically important class of synthetic antibiotics, with linezolid (B1675486) being a prominent example. rsc.org The structure of linezolid features an N-aryl substituent and a C5-acylaminomethyl group, which is structurally related to the 5-(aminomethyl)oxolan-2-one core. SAR studies have extensively explored modifications at the C5 position. chemrxiv.org A series of novel linezolid-based oxazolidinones demonstrated potent activity against Gram-positive bacteria, with a derivative containing a nitrofuran moiety (Intermediate 2) and a sulfonamide conjugate (Compound 3a) showing minimum inhibitory concentrations (MIC) as low as 1.17 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa. mdpi.com These findings highlight that the aminomethyl side chain can be successfully functionalized to enhance antibacterial potency.
Table 3: Antibacterial Activity (MIC, µg/mL) of Selected Oxazolidinone Analogs
| Compound | Modification | Bacillus subtilis (MTCC 121) | Staphylococcus aureus (MTCC 2940) | Pseudomonas aeruginosa (MTCC 2453) |
|---|---|---|---|---|
| Linezolid (Reference) | Standard | 4.68 | 4.68 | >150 |
| Intermediate 2 | Nitrofuran moiety | 1.17 | 4.68 | 1.17 |
| Compound 3a | Sulfonamide conjugate | 1.17 | 2.34 | 1.17 |
| Compound 4a | Amide conjugate | 2.34 | 4.68 | 4.68 |
Data from a study on novel linezolid-based oxazolidinones. mdpi.com
Pyrrolidinone and Other Related Heterocyclic Derivatives
Pyrrolidinones (γ-lactams) are nitrogen-containing bioisosteres of γ-butyrolactones. This structural motif is present in numerous compounds with a wide array of pharmacological activities, including anticancer and antimicrobial effects. nih.gov The replacement of the endocyclic oxygen of the oxolane ring with a nitrogen atom creates a lactam, opening new avenues for chemical modification and interaction with biological targets.
A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for anticancer activity against the human lung cancer cell line A549. mdpi.com The study found that incorporating additional heterocyclic rings, such as 1,3,4-oxadiazolethione or 4-aminotriazolethione, significantly enhanced cytotoxic effects. The most potent compounds reduced cancer cell viability to approximately 28-30% at a concentration of 100 µM, demonstrating greater activity than the reference drug cytarabine (B982) in this assay. mdpi.com This indicates that using the pyrrolidinone scaffold as a base for further heterocyclic elaboration is a fruitful strategy for developing potent anticancer agents.
Table 4: Anticancer Activity of Pyrrolidinone Derivatives against A549 Lung Cancer Cells
| Compound | Key Structural Moiety | Cell Viability (% of control) at 100 µM |
|---|---|---|
| Cytarabine (Reference) | - | 48.2% |
| Compound 12 | 1,3,4-Oxadiazolethione | 28.0% |
| Compound 13 | 4-Amino-1,2,4-triazolethione | 29.6% |
| Compound 6 | Hydrazone | 67.5% |
| Compound 10 | Pyrrole | 84.1% |
Data from a study on the in vitro anticancer activity of novel pyrrolidone derivatives. mdpi.com
Computational and Chemoinformatic Approaches to SAR
Computational methods are indispensable tools in modern drug discovery for elucidating SAR and guiding the design of new molecules. nih.govjocpr.com Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking provide detailed insights into the interactions between ligands and their biological targets. nih.govfrontiersin.org
For scaffolds related to 5-(Aminomethyl)oxolan-2-one, these methods have been successfully applied. A molecular docking study on a library of γ-butyrolactone and oxazolidinone-based ligands identified key pharmacophoric features for binding to the sigma 2 (σ2) receptor. nih.gov The study revealed that hydrogen bonds between the carbonyl oxygen of the butyrolactone ring and active site residues (e.g., Glu73), as well as pi-cation interactions involving the amine side chain, were crucial for high-affinity binding. nih.gov
Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to model the activity of related heterocyclic compounds. researchgate.net These models generate contour maps that visualize regions where steric bulk, electrostatic charge, and hydrogen-bonding capabilities are favorable or unfavorable for activity. For a series of IMP-1 metallo-β-lactamase inhibitors, a CoMSIA model indicated that steric (42.6%), H-bond acceptor (28.0%), H-bond donor (16.7%), and electrostatic (12.7%) contributions were all important for inhibitory activity. nih.gov Such models provide a predictive framework to rationally design new derivatives with enhanced potency before undertaking synthetic efforts.
QSAR Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. nih.gov The fundamental premise is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features. nih.gov
A typical QSAR study involves several key steps:
Data Set Selection: A series of structural analogues of 5-(Aminomethyl)oxolan-2-one hydrochloride would need to be synthesized and tested for a specific biological activity (e.g., enzyme inhibition, receptor binding). This data set must have a sufficient range of structural diversity and biological activity to build a meaningful model.
Descriptor Calculation: For each molecule in the series, a wide range of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, topological, and 3D properties like hydrophobicity (LogP), electronic effects (dipole moment), and steric parameters (molecular volume). nih.gov
Model Development: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that links the descriptors to the observed biological activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process) techniques to ensure its reliability and robustness. nih.gov
For this compound, a QSAR model could provide predictive insights into which structural modifications would enhance its desired activity. For instance, the model might reveal that increasing the hydrophobicity of a particular part of the molecule or altering the electronic properties of the lactam ring leads to a predictable increase in potency.
Although a specific QSAR model for this compound has not been published, the table below illustrates the type of data that would be required to generate one. It presents hypothetical data for a series of analogues and their corresponding biological activities, which would form the basis for calculating descriptors and building a predictive model.
| Compound ID | Structure (Modification on Core) | Biological Activity (IC50, µM) | LogP (Calculated) | Topological Polar Surface Area (Å2) |
|---|---|---|---|---|
| Parent | 5-(Aminomethyl)oxolan-2-one | 15.2 | -1.5 | 72.5 |
| Analogue 1 | Substitution on Amino Group (e.g., -CH3) | 12.8 | -1.1 | 72.5 |
| Analogue 2 | Substitution on Lactam Ring (e.g., 4-CH3) | 25.5 | -1.0 | 72.5 |
| Analogue 3 | Substitution on Amino Group (e.g., -C6H5) | 8.1 | 0.5 | 72.5 |
| Analogue 4 | Bioisosteric Replacement of Lactam O | 45.7 | -1.3 | 63.3 |
This table is for illustrative purposes only and does not represent real experimental data.
Ligand-Based and Structure-Based Drug Design Principles
Beyond QSAR, rational drug design is broadly divided into ligand-based and structure-based approaches, both of which could be instrumental in the development of novel agents derived from the 5-(Aminomethyl)oxolan-2-one scaffold.
Ligand-Based Drug Design (LBDD)
LBDD methods are employed when the three-dimensional structure of the biological target is unknown, but a set of molecules that bind to it (ligands) have been identified. nih.gov The approach is based on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. researchgate.net
Key LBDD techniques applicable to the 5-(Aminomethyl)oxolan-2-one scaffold would include:
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to be active at a specific biological target. By analyzing a set of active analogues, a common pharmacophore model can be generated. This model then serves as a 3D query to screen large virtual libraries for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active.
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are extensions of QSAR that use 3D fields. nih.gov These techniques require aligning a set of active molecules and then calculating their steric and electrostatic fields. The resulting models can produce 3D contour maps that visualize regions where modifications to the molecular structure would favorably or unfavorably impact activity, providing intuitive guidance for designing more potent compounds.
Structure-Based Drug Design (SBDD)
SBDD is a powerful approach used when the 3D structure of the biological target (e.g., an enzyme or receptor) has been determined, typically through techniques like X-ray crystallography or cryo-electron microscopy. nih.gov This structural information allows for the direct design of ligands that can fit precisely into the target's binding site. nih.govdrugdesign.org
If the biological target of this compound were known and its structure solved, the following SBDD methods could be applied:
Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand when bound to its target. drugdesign.org Using docking software, this compound could be placed into the active site of its target to analyze key interactions, such as hydrogen bonds or hydrophobic contacts. This information is invaluable for suggesting specific structural modifications to improve binding. For example, if the aminomethyl group forms a critical hydrogen bond, analogues could be designed to optimize this interaction.
De Novo Design: This method involves building a novel ligand from scratch or by growing it from a fragment within the target's binding site. Algorithms can piece together small molecular fragments to create entirely new chemical entities that are perfectly complementary to the shape and chemical environment of the binding pocket.
The successful application of these rational design principles is contingent upon the availability of robust biological data and, in the case of SBDD, high-resolution structural information of the biological target. researchgate.net For this compound, such studies would be the next logical step in elucidating its mechanism of action and systematically optimizing its structure to develop novel therapeutic agents.
Biochemical and Molecular Mechanistic Investigations
In Vitro Enzymatic and Receptor Interaction Studies
The chemical structure of 5-(Aminomethyl)oxolan-2-one hydrochloride suggests potential interactions with a variety of enzymes and receptors. The primary amine and the lactone ring are key functional groups that can participate in molecular recognition and catalysis.
The aminomethyl group present in this compound makes it a potential substrate for N-acetyltransferases (NATs). These enzymes are involved in the transfer of an acetyl group from acetyl-CoA to primary amines. While direct studies on this specific compound are not extensively documented, the general activity of NATs on compounds containing primary amino groups is well-established. The interaction could potentially lead to the N-acetylation of the aminomethyl moiety, which may alter the compound's biological activity and downstream effects.
Furthermore, the γ-butyrolactone ring is a reactive moiety that can be targeted by various hydrolases. The enzymatic hydrolysis of the lactone would open the ring to form the corresponding γ-hydroxybutanoic acid derivative. This transformation could be a key step in the compound's metabolism and may either activate or inactivate its biological function. The susceptibility of the lactone ring to enzymatic cleavage is a critical area for further investigation.
The aminomethyl group is a recognized pharmacophore in various classes of biologically active molecules, suggesting that this compound could act as a ligand for specific receptors. For instance, aminomethyl moieties are present in ligands for adrenoceptors and other neurotransmitter receptors. nih.gov The protonated amine at physiological pH could form ionic interactions with negatively charged residues in the binding pockets of target proteins.
| Functional Group | Potential Interacting Receptors/Proteins | Plausible Interaction Type |
| Aminomethyl | Adrenoceptors, Neurotransmitter receptors | Ionic bonding, Hydrogen bonding |
| Oxolan-2-one (γ-butyrolactone) | Various enzymes and receptors | Hydrogen bonding, van der Waals forces |
Impact on Cellular Pathways and Processes (Non-Clinical Focus)
Beyond direct interactions with enzymes and receptors, the structural components of this compound suggest that it may interfere with fundamental cellular processes, including protein synthesis and nucleoside biosynthesis.
While direct evidence is limited, some derivatives of γ-butyrolactone have been shown to possess antibiotic properties, which often involve the inhibition of bacterial protein synthesis. nih.gov It is plausible that this compound could interfere with ribosomal function. The lactone ring might interact with components of the ribosome, potentially disrupting peptide bond formation or translocation. Further studies are required to explore this hypothesis and to determine if the compound has any selective effects on prokaryotic versus eukaryotic ribosomes.
The structure of this compound bears some resemblance to components of nucleosides. The oxolan-2-one ring is a five-membered oxygen-containing heterocycle, similar to the ribose or deoxyribose sugar moieties of nucleosides. The aminomethyl group could potentially mimic the amino groups found in nucleobases or act as a reactive handle for further modification within a cell.
It has been demonstrated that aminomethyl groups can be incorporated into nucleotide analogues, some of which exhibit antiviral activity. nih.gov This raises the possibility that this compound could act as a fraudulent precursor in nucleoside biosynthesis, leading to the formation of non-functional nucleic acid building blocks and thereby inhibiting DNA or RNA synthesis.
| Structural Feature | Potential Mimicry | Possible Consequence |
| Oxolan-2-one ring | Ribose/Deoxyribose sugar | Incorporation into fraudulent nucleosides |
| Aminomethyl group | Amino groups of nucleobases | Alteration of base-pairing properties |
The biosynthesis of folic acid is a critical pathway in many microorganisms and is a common target for antimicrobial agents. One of the key precursors in this pathway is para-aminobenzoic acid (PABA). Sulfonamide antibiotics act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase by mimicking PABA. researchgate.net
Given that this compound contains a primary amino group, it is conceivable that it could act as a PABA analogue and interfere with folate synthesis. nih.gov Although it lacks the aromatic ring of PABA, the spatial arrangement of the aminomethyl group might allow it to bind to the active site of dihydropteroate synthase, thereby inhibiting the production of dihydrofolic acid and subsequently, tetrahydrofolic acid, which is essential for nucleotide synthesis. youtube.com This potential mechanism of action warrants further investigation through enzymatic assays.
An extensive review of scientific literature and databases has been conducted to gather information regarding the biochemical and molecular mechanistic investigations of This compound . Specifically, the focus of this research was to identify studies exploring its potential antimicrobial and anticancer activities in various model systems.
Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion on the exploration of potential biological activities as outlined in the requested sections and subsections. The absence of available data prevents a scientifically accurate and informative discussion on the antimicrobial and anticancer activities of this compound.
Further research and investigation into the biological properties of this compound are required to determine its potential as an antimicrobial or anticancer agent.
Advanced Analytical Methodologies for Characterization and Quality Assurance
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the elucidation of the molecular structure of 5-(Aminomethyl)oxolan-2-one hydrochloride, providing insights into its atomic connectivity and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are utilized to map the carbon and proton framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the lactone ring and the aminomethyl side chain.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon of the lactam ring is typically observed as a characteristic downfield signal.
While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be inferred from closely related structures, such as gabapentin (B195806) lactam, which shares the α-amino-γ-butyrolactone core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Structure of 5-(Aminomethyl)oxolan-2-one
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the lactam, amine, and alkyl C-H bonds. The stretching vibration of the carbonyl group (C=O) in the five-membered lactam ring is a particularly strong and readily identifiable band. The presence of the hydrochloride salt will influence the N-H stretching vibrations of the primary amine, which will appear as a broad band characteristic of an ammonium (B1175870) salt.
Table 2: Expected Infrared Absorption Bands for this compound
Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to the lack of extensive chromophores in its structure, this compound is not expected to show significant absorption in the UV-Vis region (200-800 nm). The lactam carbonyl group may exhibit a weak n→π* transition at a short wavelength, typically below the cutoff of common HPLC UV detectors.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. For this compound, HRMS would be used to confirm the elemental formula of the protonated molecule [M+H]⁺.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions (product ions). This technique provides valuable information about the connectivity of the atoms within the molecule. The fragmentation of the protonated 5-(Aminomethyl)oxolan-2-one molecule would likely involve the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the lactam ring. Analysis of the MS/MS spectrum of the closely related gabapentin lactam shows characteristic fragmentation patterns that can be used to infer the fragmentation of 5-(Aminomethyl)oxolan-2-one. semanticscholar.orgresearchgate.net
Table 3: Predicted Mass Spectrometry Data for 5-(Aminomethyl)oxolan-2-one
Chromatographic Purity Assessment and Stability Profiling
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to assessing the purity of this compound and for monitoring its stability over time. A stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.
The development of a robust HPLC method for this compound would likely involve reversed-phase chromatography, which separates compounds based on their hydrophobicity. Due to the polar nature of this compound, a polar-embedded or a cyano-bonded stationary phase might be employed to achieve adequate retention and separation. nih.gov The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.
Detection is often a challenge for compounds lacking a strong UV chromophore. For this compound, detection at a low UV wavelength (e.g., 200-215 nm) may be possible, or alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) could be utilized. Mass spectrometric detection (LC-MS) would provide the highest degree of selectivity and sensitivity.
Forced degradation studies are a critical part of developing a stability-indicating method. These studies involve subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. The HPLC method must then be able to resolve the parent compound from all the degradation products formed.
Table 4: Illustrative HPLC Method Parameters for Purity and Stability Analysis
By employing these advanced analytical methodologies, a comprehensive understanding of the chemical properties of this compound can be established, ensuring its identity, purity, and stability.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for the assessment of this compound. The development and validation of a specific and robust HPLC method are critical for separating the active pharmaceutical ingredient (API) from process-related impurities and potential degradation products.
The development of an HPLC method is a systematic process aimed at optimizing separation. For polar compounds like this compound, which contains a basic amine group, reversed-phase HPLC (RP-HPLC) is a common approach. This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, which is typically a buffered aqueous solution mixed with an organic solvent such as acetonitrile or methanol. Key parameters optimized during method development include the column type, mobile phase composition and pH, flow rate, and detector wavelength. For instance, in the analysis of similar beta-lactam compounds, a C18 column with a mobile phase of acetonitrile and a buffer is often employed, with UV detection typically set between 210 nm and 230 nm. nih.govnih.gov
Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. This involves a thorough evaluation of the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. nih.gov
Table 1: Representative HPLC Method Parameters for a Lactam Compound
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm (e.g., 250 mm x 4.6 mm) |
| Mobile Phase | Gradient elution with Acetonitrile and Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Chiral Chromatography for Enantiomeric Purity Determination
The presence of a stereocenter in the this compound molecule necessitates the control of its enantiomeric purity. Chiral chromatography is the definitive method for separating and quantifying the enantiomers. The development of a successful chiral separation method hinges on the selection of a suitable chiral stationary phase (CSP) that can differentiate between the two enantiomers.
Various types of CSPs are available, with polysaccharide-based phases being widely used. The mobile phase in chiral chromatography is often a non-polar solvent like hexane (B92381) or heptane, mixed with a polar modifier such as an alcohol. For amino-containing compounds, the addition of a small amount of a basic or acidic additive to the mobile phase can be crucial for achieving good peak shape and resolution. The method is then validated to ensure it can accurately quantify the undesired enantiomer at very low levels, with particular attention paid to the LOD and LOQ.
Table 2: Illustrative Chiral HPLC Method Parameters
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based CSP (e.g., cellulose (B213188) or amylose (B160209) derivative) |
| Mobile Phase | n-Hexane / Ethanol with a minor amine component |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) |
| Column Temperature | Controlled ambient temperature (e.g., 25 °C) |
Degradation Pathway Identification (e.g., acidic, alkaline, oxidative)
Forced degradation studies are essential for understanding the stability of this compound and for developing a stability-indicating analytical method. pharmtech.com These studies involve subjecting the compound to harsh conditions to accelerate its degradation and identify the resulting products. pharmtech.com The typical stress conditions include exposure to acid, base, oxidation, heat, and light. pharmtech.com
The primary degradation pathway for lactam-containing structures under acidic and alkaline conditions is often the hydrolysis of the lactam ring. This would result in the formation of the corresponding open-chain amino acid. Under oxidative conditions, using an agent like hydrogen peroxide, other degradation products may be formed.
The analysis of the stressed samples is typically carried out using the developed HPLC method, often coupled with mass spectrometry (LC-MS) to facilitate the identification of the degradation products. The knowledge gained from these studies is invaluable for establishing appropriate storage conditions, shelf-life, and for ensuring the analytical method can separate all potential degradation products from the intact API. pharmtech.com
Table 3: Overview of Forced Degradation Conditions and Potential Pathways
| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway |
| Acidic Hydrolysis | Dilute Hydrochloric Acid, Heat | Lactam ring opening |
| Alkaline Hydrolysis | Dilute Sodium Hydroxide, Heat | Lactam ring opening |
| Oxidative Degradation | Hydrogen Peroxide Solution | Formation of N-oxide or other oxidation products |
| Thermal Degradation | Dry Heat (e.g., 60-80 °C) | Various decomposition pathways |
| Photolytic Degradation | Exposure to UV/Visible Light | Photochemical degradation |
Computational Chemistry and Molecular Modeling Paradigms
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are used to solve the fundamental equations of quantum mechanics for a given molecular system, yielding detailed information about electronic structure, geometry, and reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov It is frequently employed to determine the optimized molecular geometry, corresponding to the lowest energy state of the molecule, and to calculate various thermodynamic properties. mdpi.com For 5-(Aminomethyl)oxolan-2-one hydrochloride, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find its most stable three-dimensional conformation. researchgate.net This process yields precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for this compound Calculated via DFT. This table presents hypothetical data representative of what a DFT calculation would yield.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O (Lactone) | C2-O(carbonyl) | 1.21 |
| C-O (Lactone) | C2-O(ether) | 1.35 |
| C-O (Ether) | C5-O(ether) | 1.45 |
| C-N | C(methyl)-N | 1.49 |
| **Bond Angles (°) ** | ||
| O-C5-C(methyl) | O(ether)-C5-CH₂ | 109.5 |
| O=C2-O | O(carbonyl)-C2-O(ether) | 125.0 |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. wikipedia.org FMO analysis for this compound would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound. This table presents hypothetical data representative of what an FMO analysis would yield.
| Parameter | Description | Calculated Energy (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -8.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.2 |
| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | 8.3 |
Computational methods, particularly DFT, are highly effective in predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. jyoungpharm.orgmdpi.com Theoretical calculations of NMR chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental spectra and confirm the molecular structure. mdpi.com Similarly, calculated IR frequencies can be correlated with the vibrational modes of the molecule's functional groups, such as the characteristic stretches for the carbonyl (C=O) in the lactone ring and the N-H bonds in the aminomethyl group.
Table 3: Illustrative Predicted vs. Expected Spectroscopic Data for this compound. This table presents hypothetical data representative of what spectroscopic prediction calculations would yield.
| Spectroscopy | Functional Group | Predicted Wavenumber/Shift | Expected Wavenumber/Shift |
|---|---|---|---|
| IR (cm⁻¹) | C=O Stretch (Lactone) | 1765 | ~1770 |
| N-H Bend (Ammonium) | 1610 | ~1600-1620 | |
| C-O Stretch (Ether) | 1050 | ~1050-1150 | |
| ¹³C NMR (ppm) | C=O (Lactone Carbonyl) | 178.0 | ~175-180 |
| C-O (Ether Carbon) | 78.0 | ~75-80 |
Molecular Docking and Dynamics Simulations for Biomolecular Interactions
To understand the potential biological activity of a compound, it is essential to study its interactions with macromolecular targets like proteins. Molecular docking and dynamics simulations are the primary computational tools for this purpose.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein or receptor). nih.govresearchgate.net The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy for thousands of different positions and conformations. mdpi.com The resulting "docking score" provides an estimate of the binding affinity. This method can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, docking studies would be instrumental in screening for potential protein targets and hypothesizing its mechanism of action.
Table 4: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target. This table presents hypothetical data representative of what a molecular docking study would yield.
| Parameter | Value/Residues |
|---|---|
| Protein Target (Hypothetical) | Human Serotonin Receptor 5-HT2A |
| Binding Affinity (kcal/mol) | -7.2 |
| Key Interacting Residues | Asp155, Ser242, Phe340 |
| Types of Interactions | Hydrogen bond with Asp155 (via -NH₃⁺), Pi-cation interaction with Phe340 |
Following molecular docking, Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation provides a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational flexibility of both the ligand and the protein. mdpi.comnih.gov By simulating the complex in a physiological environment (e.g., in water with ions) for nanoseconds or longer, researchers can verify if the binding pose predicted by docking is stable. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position are monitored to evaluate the stability of the interaction. nih.gov
Table 5: Illustrative Molecular Dynamics Simulation Metrics for the this compound-Protein Complex. This table presents hypothetical data representative of what an MD simulation would yield over a 100 ns simulation.
| Metric | Description | Average Value |
|---|---|---|
| Ligand RMSD (Å) | Root Mean Square Deviation of the ligand from its initial docked pose. | 1.8 |
| Protein RMSD (Å) | Root Mean Square Deviation of the protein backbone from its initial structure. | 2.5 |
| Stable H-Bonds | Average number of stable hydrogen bonds between the ligand and protein. | 2 |
Virtual Screening and In Silico Library Design
In the realm of computational chemistry and molecular modeling, virtual screening and the in silico design of chemical libraries are pivotal strategies for accelerating the drug discovery process. These approaches enable the rapid assessment of large collections of virtual compounds against a biological target, thereby prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing. The scaffold of 5-(Aminomethyl)oxolan-2-one, a substituted γ-butyrolactone, represents a versatile and synthetically accessible starting point for the construction of such libraries. Its inherent structural features, including a lactone ring, a chiral center, and a primary amine, offer multiple points for diversification, allowing for the systematic exploration of chemical space to identify novel bioactive molecules.
Identification of Novel Scaffolds and Hit Discovery
Virtual screening is a powerful computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. When it comes to the 5-(aminomethyl)oxolan-2-one scaffold, its utility lies in its potential as a fragment in fragment-based drug discovery (FBDD) or as a core structure in the design of focused chemical libraries. nih.gov
Fragment-based screening campaigns, whether conducted experimentally or in silico, often begin with the identification of low-molecular-weight fragments that bind with low affinity to the target of interest. The 5-(aminomethyl)oxolan-2-one moiety is an attractive fragment due to its conformational rigidity conferred by the lactone ring and the presence of a vector for chemical elaboration in the form of the aminomethyl group. Computational methods such as molecular docking can be employed to screen virtual libraries of fragments containing this scaffold against the three-dimensional structure of a biological target. The goal is to identify fragments that exhibit favorable binding interactions, which can then serve as starting points for growing or linking strategies to develop more potent lead compounds. lifechemicals.com
A practical example of the application of a similar oxolane-based scaffold in in silico design is in the field of sustainable agriculture. In a study focused on the discovery of novel insecticides, a computational workflow was utilized to generate a library of furan- and tetrahydrofuran-based carbamates. acs.org This library included compounds with the (oxolan-2-yl)methyl moiety, which is structurally analogous to the core of 5-(aminomethyl)oxolan-2-one. By employing a structure-directed combinatorial design approach, researchers were able to systematically explore the chemical space and predict the bioactivity and ecotoxicity of the designed molecules. This process led to the identification of promising insecticide candidates with improved environmental safety profiles. acs.org This case study highlights how virtual screening of a custom-designed library built around a specific scaffold can lead to the discovery of novel hits with desired biological activities.
The following table summarizes the key aspects of utilizing the 5-(aminomethyl)oxolan-2-one scaffold in hit discovery:
| Strategy | Description | Key Advantages | Computational Tools |
| Fragment-Based Screening | Identification of low-molecular-weight fragments containing the scaffold that bind to a biological target. | High hit rates, efficient exploration of chemical space. | Molecular Docking, Pharmacophore Modeling |
| Focused Library Design | Creation of a virtual library of compounds based on the 5-(aminomethyl)oxolan-2-one core with diverse substituents. | Increased probability of finding hits for a specific target family. | Combinatorial Library Enumeration Software |
| Scaffold Hopping | Searching for novel scaffolds that mimic the binding mode and interactions of known active compounds. | Discovery of new intellectual property, improved ADMET properties. | Shape-based Screening, Pharmacophore Searching |
Optimization of Lead Compounds
Once a "hit" compound containing the 5-(aminomethyl)oxolan-2-one scaffold has been identified through virtual screening or experimental assays, the next critical phase is lead optimization. This process involves the iterative design and evaluation of analogs to improve key properties such as potency, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). danaher.com Computational chemistry plays a central role in guiding this optimization process, allowing for the prediction of the effects of structural modifications before committing to chemical synthesis. danaher.com
Starting with a lead compound incorporating the 5-(aminomethyl)oxolan-2-one core, medicinal chemists can use computational tools to explore various structural modifications. For instance, the primary amine of the aminomethyl group can be functionalized to introduce new substituents that can form additional interactions with the target protein. Molecular docking simulations can predict how these new analogs will bind to the active site and provide insights into potential improvements in binding affinity.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates. Additionally, in silico ADME prediction tools can assess the drug-like properties of the designed analogs, helping to identify potential liabilities early in the optimization process.
The principles of lead optimization can be illustrated by considering the computational design of insecticides mentioned earlier. After identifying initial hits from their virtual library, the researchers could computationally explore modifications to the (oxolan-2-yl)methyl carbamate (B1207046) scaffold to enhance insecticidal activity while maintaining a favorable environmental profile. acs.org This would involve systematically altering substituents and evaluating the predicted impact on target binding and ecotoxicity.
The following table outlines computational strategies for the lead optimization of compounds containing the 5-(aminomethyl)oxolan-2-one scaffold:
| Optimization Goal | Computational Approach | Description | Expected Outcome |
| Improve Potency | Structure-Based Drug Design (SBDD) | Utilize the 3D structure of the target-ligand complex to design modifications that enhance binding interactions. | Increased binding affinity and biological activity. |
| Enhance Selectivity | Comparative Molecular Field Analysis (CoMFA) | Build 3D-QSAR models to understand the structural requirements for binding to the target versus off-targets. | Analogs with improved selectivity profiles. |
| Optimize ADME Properties | In Silico ADME Prediction | Use computational models to predict properties such as solubility, permeability, metabolic stability, and potential toxicity. | Compounds with more favorable pharmacokinetic and safety profiles. |
| Explore New Chemical Space | Scaffold Modification | Computationally explore modifications to the oxolan-2-one ring or the aminomethyl linker to identify novel chemotypes. | Discovery of new series of compounds with improved overall properties. |
Emerging Applications and Interdisciplinary Research Horizons
Contributions to Materials Science
The distinct chemical functionalities within 5-(Aminomethyl)oxolan-2-one hydrochloride make it a valuable monomer for creating advanced polymers and materials with tailored properties.
The oxolan-2-one (or γ-butyrolactone) ring of the molecule is susceptible to ring-opening polymerization (ROP), a process that allows for the synthesis of aliphatic polyesters. These polyesters are often biodegradable and biocompatible, making them suitable for various biomedical applications. The presence of the aminomethyl side group, which is preserved during ROP, introduces a pendant functional handle along the polyester (B1180765) backbone.
This pendant amine group is crucial for developing functional materials. It can be used for post-polymerization modifications, allowing for the attachment of various molecules, including drugs, targeting ligands, or other polymers to create graft copolymers. This versatility enables the production of materials with specific, pre-designed functionalities. For instance, polymers derived from this monomer can be designed to have controlled solubility, thermal responsiveness, and specific binding capabilities. tu-dresden.de The living cationic ring-opening polymerization (CROP) of related 2-oxazoline monomers demonstrates the high degree of control achievable in synthesizing polymers with defined architectures and functionalities, a principle that can be extended to lactone-based monomers like 5-(aminomethyl)oxolan-2-one. tu-dresden.de
| Polymer Type | Synthetic Approach | Key Feature from Monomer | Potential Application |
|---|---|---|---|
| Functional Polyesters | Ring-Opening Polymerization (ROP) | Pendant primary amine groups for modification | Drug delivery systems, tissue engineering scaffolds |
| Graft Copolymers | Post-polymerization modification of amine groups | Site for initiating a second polymerization | Compatibilizers for polymer blends, advanced coatings |
| Hydrogels | Cross-linking of polymer chains via amine groups | Formation of a 3D network structure | Biomedical implants, absorbent materials |
| Role in Composite | Mechanism of Action | Resulting Improvement | Example Composite System |
|---|---|---|---|
| Coupling Agent | Amine group forms bonds with filler surface | Enhanced interfacial adhesion | Polyester-glass fiber composite |
| Matrix Toughener | Polyester backbone improves matrix ductility | Increased fracture toughness | Epoxy resin modified with functional polyester |
| Dispersion Aid | Functional polymer coats nanoparticles, preventing agglomeration | Improved filler dispersion and performance | Polymer-nanoclay composite |
Chemical Biology Tool Development
The structure of this compound serves as a valuable scaffold for the creation of chemical probes and other tools used to investigate complex biological systems. enamine.net
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, to study its function. nih.govprobes-drugs.org The development of such probes requires a molecular framework that can be systematically modified to optimize potency and selectivity. Research has shown that derivatives of the 5-(aminomethyl)oxolan-2-one scaffold can interact with biological targets. For example, related compounds such as cis- and trans-5-(aminomethyl)-3-(4-methoxyphenyl)dihydrofuran-2(3H)-one hydrochloride have been studied as inactivators of monoamine oxidase B, demonstrating the potential of this chemical class to engage with specific enzymes. nih.gov
The 5-(aminomethyl)oxolan-2-one core structure provides multiple points for chemical diversification. The amine can be functionalized to introduce various recognition elements, while the lactone ring or the carbon backbone can be modified to alter the molecule's shape and physicochemical properties. This allows for the systematic tuning of the molecule's affinity and selectivity for its intended biological target, which is a cornerstone of chemical probe development. nih.gov
| Design Consideration | Role of the Scaffold | Modification Strategy | Desired Outcome |
|---|---|---|---|
| Target Affinity | Provides a core structure for binding interactions | Modify substituents on the ring or amine | High-potency binding to the target |
| Selectivity | Allows for fine-tuning of molecular shape | Introduce stereocenters or bulky groups | Minimal binding to off-target proteins |
| Cellular Permeability | The lactone and amine influence polarity | Mask polar groups or alter lipophilicity | Efficient entry into cells for in-situ studies |
Bioimaging techniques, such as fluorescence microscopy and positron emission tomography (PET), rely on labeled molecules to visualize and track biological processes in real time. A key requirement for a bioimaging agent is a molecular scaffold that can be covalently attached to a reporter group (e.g., a fluorophore or a radioisotope) without losing its biological activity. mdpi.com
The primary amine in this compound is an ideal chemical handle for this purpose. It readily reacts with activated carboxylic acids, isothiocyanates, or sulfonyl chlorides, which are common functionalities on imaging labels. This allows for the straightforward and stable conjugation of a wide variety of reporter tags. The resulting labeled analogs can be used to track the distribution of the molecule in cells or whole organisms, providing valuable insights into its mechanism of action and target localization.
| Imaging Modality | Required Label | Conjugation Chemistry | Potential Application |
|---|---|---|---|
| Fluorescence Microscopy | Fluorophore (e.g., FITC, Rhodamine) | Amide or thiourea (B124793) bond formation at the amine | Visualizing target protein localization in cells |
| Positron Emission Tomography (PET) | Positron-emitting isotope (e.g., ¹⁸F, ¹¹C) | Radiolabeling of a prosthetic group attached to the amine | Non-invasive imaging of target engagement in vivo |
| Affinity Chromatography | Biotin | Amide bond formation at the amine | Pull-down experiments to identify binding partners |
Green Chemistry and Sustainable Chemical Processes
The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.itpharmtech.com This includes using renewable feedstocks, improving atom economy, and designing safer chemicals. This compound and its synthesis are relevant to these principles.
The core structure of the molecule is related to γ-butyrolactone, a compound that can be derived from biomass precursors. This opens the possibility of producing this compound from renewable resources rather than petrochemical feedstocks. Research into the synthesis of similar bio-based monomers, such as 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) from the cellulose-derived platform chemical 5-(hydroxymethyl)furfural (HMF), highlights the feasibility of developing sustainable, enzyme-catalyzed, or chemo-catalytic routes for such compounds. researchgate.netrsc.org Adopting such bio-based pathways aligns with the goals of creating a more sustainable chemical industry by reducing reliance on fossil fuels and minimizing environmental impact. acsgcipr.orgalmacgroup.com
| Green Chemistry Principle | Application to this compound | Potential Benefit |
|---|---|---|
| Use of Renewable Feedstocks | Synthesis from biomass-derived precursors like succinic acid or furfural (B47365). | Reduced carbon footprint and reliance on fossil fuels. |
| Catalysis | Employing enzymatic or heterogeneous catalysts for synthesis. | Higher selectivity, milder reaction conditions, and easier catalyst recycling. |
| Designing Safer Chemicals | The resulting polyesters are often biodegradable. | Reduced persistence of plastic waste in the environment. |
| Atom Economy | Developing synthetic routes that maximize the incorporation of starting materials into the final product. | Minimization of chemical waste. |
Catalytic Transformations for Reduced Environmental Impact
The pursuit of sustainable chemical manufacturing has spurred significant research into catalytic transformations that minimize environmental impact. In the context of synthesizing this compound, while specific research is limited, the application of catalytic methods represents a promising avenue for greener production routes. Traditional multi-step syntheses of such functionalized lactones often involve stoichiometric reagents that generate considerable waste. Catalytic processes, in contrast, offer pathways with higher efficiency, selectivity, and reduced environmental footprints.
One potential area for catalytic application is in the amination of a suitable γ-butyrolactone precursor. Instead of traditional methods that might involve harsh reagents and produce significant salt by-products, catalytic amination could offer a more direct and atom-economical route. For instance, reductive amination of a carbonyl-containing precursor using a heterogeneous catalyst and a green reducing agent like hydrogen gas would produce water as the only theoretical byproduct. Catalysts based on transition metals such as palladium, platinum, or nickel, supported on materials like carbon or alumina, are often employed for such transformations. The development of highly selective and reusable catalysts is a key research goal to make these processes industrially viable and environmentally benign.
Furthermore, biocatalysis, utilizing enzymes to perform specific chemical transformations, presents another frontier for the green synthesis of this compound. Enzymes operate under mild conditions of temperature and pressure, often in aqueous media, thereby reducing energy consumption and the need for volatile organic solvents. A hypothetical biocatalytic route could involve a transaminase enzyme to introduce the aminomethyl group onto a suitable lactone scaffold. This approach would offer high chemo-, regio-, and stereoselectivity, minimizing the formation of unwanted isomers and simplifying purification processes.
Waste Minimization and Atom Economy in Synthesis
The principles of waste minimization and high atom economy are central to the philosophy of green chemistry and are critically relevant to the synthesis of this compound. Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A high atom economy indicates that a process generates minimal waste in the form of byproducts.
In a hypothetical synthesis of this compound, achieving high atom economy would involve designing a reaction sequence where the majority of the atoms from the starting materials are found in the final product. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts.
Table 1: Comparison of Atom Economy for Hypothetical Synthetic Routes
| Reaction Type | Generic Equation | Atom Economy | Notes |
| Addition | A + B → C | 100% | All atoms from reactants are incorporated into the product. |
| Substitution | A-B + C → A-C + B | < 100% | 'B' is a byproduct, leading to waste. |
| Elimination | A-B → A + B | < 100% | 'B' is eliminated as a byproduct. |
To minimize waste, the selection of reagents and solvents is crucial. The use of catalytic rather than stoichiometric reagents is a primary strategy for waste reduction. For example, a catalytic hydrogenation step would be preferable to a reduction using a metal hydride, which generates significant inorganic waste. Furthermore, the choice of solvents contributes significantly to the environmental impact of a synthesis. The ideal scenario is a solvent-free reaction, but if a solvent is necessary, green solvents such as water, supercritical fluids, or bio-based solvents are preferred over volatile organic compounds.
Waste minimization also encompasses the reduction of energy consumption and the simplification of purification procedures. Catalytic reactions that proceed under mild conditions and with high selectivity reduce the energy required for heating and cooling and minimize the need for complex and solvent-intensive chromatography for purification. While specific, optimized green synthesis routes for this compound are not yet detailed in the scientific literature, the application of these fundamental principles of waste minimization and atom economy will be essential for the development of a truly sustainable manufacturing process.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for obtaining high-purity 5-(Aminomethyl)oxolan-2-one hydrochloride?
- The compound can be synthesized via ring-opening reactions of functionalized oxolanone precursors with amines under controlled conditions. For example, 5-methylene-1,3-dioxolan-2-ones react with primary amines to form oxazolidinone derivatives, followed by hydrochlorination . Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) improves yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Avoid inhalation of dust by working in a fume hood. The compound may cause skin and eye irritation (GHS Category 2); immediate rinsing with water is required upon contact . Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation .
Q. Which spectroscopic techniques are most reliable for structural validation of this compound?
- 1H/13C NMR : Confirm the presence of the aminomethyl group (δ ~3.1–3.5 ppm for CH2NH2) and oxolanone ring protons (δ ~4.0–5.0 ppm).
- FT-IR : Detect carbonyl (C=O stretch at ~1750 cm⁻¹) and ammonium (N–H bend at ~1600 cm⁻¹) functionalities.
- Mass Spectrometry (ESI-MS) : Validate molecular weight ([M+H]+ expected for C5H10ClNO2: 160.05 Da) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) assess interactions with targets like proteases or kinases. Cellular viability assays (MTT or resazurin) screen for cytotoxicity. Dose-response curves (IC50 values) and selectivity indices are calculated using standardized protocols .
Advanced Research Questions
Q. How can enantiomeric separation of 5-(Aminomethyl)oxolan-2-one derivatives be achieved, and what analytical methods confirm resolution?
- Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC or SFC separate enantiomers. Polarimetric detection or chiral shift reagents in NMR (e.g., Eu(hfc)3) validate separation. Circular dichroism (CD) spectroscopy provides stereochemical confirmation .
Q. What computational strategies predict the binding affinity of this compound with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with active sites. MD simulations (GROMACS) assess stability of ligand-receptor complexes. Free energy calculations (MM-PBSA/GBSA) quantify binding affinities. Pharmacophore mapping identifies critical interaction motifs .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Stability studies in buffers (pH 1–13) reveal degradation kinetics via HPLC-UV. Acidic conditions (pH < 3) promote hydrolysis of the oxolanone ring, yielding aminomethyl diols. Basic conditions (pH > 10) deprotonate the ammonium group, reducing solubility. Degradation products are characterized by LC-MS .
Q. What strategies minimize batch-to-batch variability during scaled synthesis?
- Process Analytical Technology (PAT) tools (e.g., in-line FTIR or Raman spectroscopy) monitor reaction progress in real time. Design of Experiments (DoE) optimizes critical parameters (e.g., reaction time, catalyst loading). Quality control includes Karl Fischer titration (water content) and chiral HPLC for enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
